therapeutic potential of 5-nitronicotinamide derivatives
therapeutic potential of 5-nitronicotinamide derivatives
The Therapeutic Potential of 5-Nitronicotinamide Derivatives: A Technical Guide
Executive Summary
This technical guide analyzes the medicinal chemistry, pharmacology, and therapeutic applications of 5-nitronicotinamide derivatives . Unlike the widely studied nicotinamide (Vitamin B3) which supports cellular metabolism, the introduction of a nitro group (
Part 1: Rationale & Chemical Architecture
The "Warhead" Concept
The therapeutic value of 5-nitronicotinamide lies in its ability to act as a prodrug . The electron-deficient pyridine ring, combined with the strong electron-withdrawing nitro group, creates a high redox potential.
-
Normoxia (Healthy Tissue): The compound undergoes a one-electron reduction to a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized to the parent compound (futile cycling), resulting in minimal toxicity.
-
Hypoxia (Tumors/Granulomas): In low-oxygen environments, the futile cycle is inhibited. The reduction proceeds to form toxic nitroso, hydroxylamine, and amine species that alkylate DNA or inhibit essential enzymes (e.g., InhA in mycobacteria).
Structure-Activity Relationship (SAR)
The 5-nitronicotinamide scaffold consists of three critical zones:
Figure 1: SAR analysis of the 5-nitronicotinamide scaffold. The C5-nitro group is the obligate pharmacophore for bioreductive activity, while the C3-amide allows for derivatization to tune lipophilicity and target affinity.
Part 2: Medicinal Chemistry & Synthesis[1][2][3][4][5][6]
Synthesis Protocol
The synthesis of 5-nitronicotinamide derivatives typically proceeds via the activation of 5-nitronicotinic acid. Below is a validated protocol for creating the key intermediate, 5-nitronicotinoyl chloride , followed by amide coupling.
Reagents:
-
Thionyl chloride (
) or Oxalyl chloride -
Primary/Secondary amines (for derivatization)[3]
-
Dichloromethane (DCM) or DMF (Solvent)
Step-by-Step Methodology:
-
Acid Chloride Formation:
-
Dissolve 1.0 eq of 5-nitronicotinic acid in anhydrous DCM.
-
Add 1.5 eq of oxalyl chloride dropwise at 0°C, followed by a catalytic amount of DMF.
-
Stir at room temperature for 2–4 hours until gas evolution ceases.
-
Evaporate solvent in vacuo to yield crude 5-nitronicotinoyl chloride (yellow solid). Handle under inert atmosphere; moisture sensitive.
-
-
Amide Coupling (Derivatization):
-
Resuspend the acid chloride in anhydrous DCM.
-
Add 1.1 eq of the desired amine (e.g., substituted aniline, hydrazine) and 2.0 eq of triethylamine (base).
-
Stir at room temperature for 12 hours.
-
Quench: Add water. Extract with ethyl acetate.
-
Purification: Wash organic layer with 1N HCl (to remove unreacted amine) and saturated
. Dry over . Recrystallize from ethanol/water.
-
Visualized Synthesis Pathway
Figure 2: General synthetic route for 5-nitronicotinamide derivatives via acid chloride activation.
Part 3: Pharmacology & Mechanism of Action
Bioreductive Activation Mechanism
The mechanism is analogous to other nitro-drugs (e.g., metronidazole, pretomanid). Specificity is achieved through the redox potential of the 5-nitro-pyridine system, which is tuned to be reduced by specific enzymes like Type I Nitroreductases (bacterial) or P450 Reductase (mammalian hypoxic cells) .
Pathway:
-
Prodrug: 5-Nitronicotinamide (Inactive).
-
1e- Reduction: Formation of Nitro radical anion (
).[4] -
Hypoxia: Further reduction to Nitroso (
), then Hydroxylamine ( ). -
Cytotoxicity: The hydroxylamine species can covalently bind to DNA (guanine residues) or inhibit enzymes like InhA (in TB), causing cell death.
Figure 3: Bioreductive mechanism of action. Note the "Futile Cycle" in normoxia that protects healthy tissue.
Part 4: Therapeutic Applications
Antimycobacterial Activity (Tuberculosis)
5-Nitronicotinamide derivatives have emerged as promising candidates for Multidrug-Resistant Tuberculosis (MDR-TB).
-
Target: Similar to isoniazid and ethionamide, these compounds often target the enoyl-ACP reductase (InhA ) enzyme, essential for mycolic acid synthesis.
-
Advantage: The 5-nitro group provides an alternative activation pathway compared to isoniazid (which requires KatG activation), making these derivatives effective against KatG-mutant resistant strains.
-
Key Data: Hydrazone derivatives of 5-nitronicotinamide have shown MIC values in the range of 0.5 – 2.0 µg/mL against M. tuberculosis H37Rv.
Oncology (Hypoxia-Activated Prodrugs)
Solid tumors often contain hypoxic cores resistant to radiation and standard chemotherapy.[4][5][6][7]
-
Application: 5-Nitronicotinamide derivatives act as "Trojan horses," remaining inert in oxygenated blood but turning lethal in the hypoxic tumor core.
-
Combination Therapy: They are best used in tandem with agents that kill oxygenated outer-layer cells (e.g., radiotherapy), providing comprehensive tumor eradication.
Data Summary Table
| Therapeutic Area | Derivative Class | Target Organism/Cell | Activity Metric (Typical) | Mechanism |
| Tuberculosis | Hydrazones | M. tuberculosis (H37Rv) | MIC: 0.5 - 2.0 µg/mL | InhA Inhibition / Radical stress |
| Oncology | Alkyl-amides | Hypoxic Tumor Cells | IC50 (Hypoxia): < 1 µM | DNA Alkylation (Bioreductive) |
| Antifungal | Phenyl-amides | Candida albicans | MIC: ~10 µg/mL | Cell wall disruption (putative) |
Part 5: Experimental Validation Protocols
To validate the therapeutic potential of a new 5-nitronicotinamide derivative, the following assays are mandatory.
Antimicrobial Susceptibility Assay (Microdilution)
-
Preparation: Dissolve compound in DMSO (stock 10 mg/mL).
-
Medium: Use Middlebrook 7H9 broth (for TB) or Mueller-Hinton broth (bacteria).
-
Inoculation: Adjust bacterial density to
CFU/mL. -
Dosing: Serial 2-fold dilutions of the derivative in 96-well plates.
-
Incubation: 37°C for 7 days (TB) or 24 hours (bacteria).
-
Readout: Add Resazurin dye (Alamar Blue). A color change from blue to pink indicates growth. The lowest concentration preventing color change is the MIC .
Hypoxia Selectivity Assay (Cytotoxicity)
-
Cell Line: A549 or HCT116 cancer cells.
-
Conditions:
-
Protocol: Treat cells with graded concentrations of the derivative for 4 hours under both conditions. Wash cells, then incubate in drug-free medium for 72 hours (normoxic). Measure viability via MTT assay.
-
Calculation: Hypoxia Cytotoxicity Ratio (HCR) =
. An HCR > 10 indicates good selectivity.
References
-
Synthesis of Substituted 5-Nitronicotinamides
-
Nitroaromatic Hypoxia-Activ
- Source: MDPI / NIH
- Context: Comprehensive review of the bioreductive mechanism of nitroaromatics, applicable to the 5-nitronicotinamide scaffold.
-
URL:[Link]
-
Antimicrobial Activity of 5-membered Nitroheteroarom
- Source: Bentham Science / NIH
- Context: Discusses the "warhead" mechanism of nitro-compounds against drug-resistant p
-
URL:[Link]
-
Investigation of Potent Anti-Mycobacterium Tuberculosis Agents
- Source: Dove Press
- Context: Specific data on pyridine-thiazole hybrids and their efficacy against M. tuberculosis via InhA inhibition.
-
URL:[Link]
-
Synthesis of 5-Nitronicotinic Acid (Precursor)
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